
Tributylphosphine oxide
Overview
Description
Tributylphosphine oxide is an organophosphorus compound with the chemical formula C12H27OP. It is a phosphine oxide derivative, characterized by the presence of three butyl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylphosphine oxide is typically synthesized through the oxidation of tributylphosphine. The reaction involves the exposure of tributylphosphine to oxygen, resulting in the formation of this compound: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of tributylphosphine using air or oxygen. The reaction is typically carried out under an inert atmosphere to prevent over-oxidation and ensure the purity of the product .
Types of Reactions:
Oxidation: As mentioned, tributylphosphine undergoes oxidation to form this compound.
Alkylation: Tributylphosphine can be easily alkylated to form various phosphonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air is commonly used for the oxidation of tributylphosphine.
Alkylating Agents: Benzyl chloride and other alkyl halides are used for alkylation reactions.
Major Products:
Oxidation: this compound.
Alkylation: Phosphonium salts such as tributyl(phenylmethyl)phosphonium chloride.
Scientific Research Applications
Chemical Applications
1.1 Catalysis
TBPO serves as an effective ligand in several catalytic reactions, including:
- Cross-Coupling Reactions : It is utilized in Buchwald-Hartwig, Heck, and Suzuki-Miyaura couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
- Metal Complexation : TBPO exhibits strong complexation with various metal ions due to the electron-donating nature of its phosphoryl group (P=O), enhancing catalytic activity in metal-catalyzed processes.
1.2 Synergistic Extraction
In extraction processes, TBPO acts as a synergist, improving the extraction efficiency of metal ions when combined with other extractants. This is particularly beneficial in the recovery of valuable metals from ores and industrial waste.
Biological Applications
2.1 Synthesis of Biologically Active Compounds
TBPO is employed in the synthesis of various biologically active compounds, serving as a reagent in biochemical studies. Its ability to facilitate reactions involving phosphine derivatives makes it valuable for pharmaceutical development.
2.2 Drug Development
In medicinal chemistry, TBPO is used as a reducing agent for synthesizing drug intermediates, contributing to the development of new pharmaceuticals.
Industrial Applications
3.1 Polymer Production
TBPO is utilized in producing polymers and resins, where it acts as a stabilizing agent during polymerization processes. Its thermal stability and reactivity make it suitable for creating high-performance materials.
3.2 Nanoparticle Synthesis
In materials science, TBPO is used to stabilize nanoparticles during synthesis, particularly for titanium dioxide (TiO2) nanoparticles, which have applications in solar cells and photocatalysis.
Safety and Hazards
TBPO is classified as harmful if swallowed or inhaled and can cause severe eye irritation. Proper handling and safety measures are essential when working with this compound .
Case Studies
5.1 Metal Ion Extraction
A study demonstrated the effectiveness of TBPO in extracting uranium from aqueous solutions using synergistic extraction methods. The presence of TBPO significantly enhanced the extraction yield compared to conventional methods.
5.2 Pharmaceutical Synthesis
Research highlighted TBPO's role in synthesizing a novel class of anti-cancer drugs through phosphine oxide-mediated reactions, showcasing its potential in drug discovery.
Data Table: Summary of Applications
Application Area | Specific Use | Impact/Benefit |
---|---|---|
Chemistry | Catalytic reactions (cross-coupling) | Enhanced reaction rates |
Extraction | Synergistic extraction of metals | Improved recovery efficiency |
Biology | Synthesis of drug intermediates | Facilitates pharmaceutical development |
Industry | Polymer production | High-performance materials |
Materials Science | Stabilization of nanoparticles | Applications in solar energy |
Mechanism of Action
The mechanism of action of tributylphosphine oxide primarily involves its role as a ligand and a reducing agent. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of active catalytic species. As a reducing agent, it donates electrons to substrates, enabling various reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and catalysts used .
Comparison with Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups instead of butyl groups.
Trioctylphosphine oxide: A similar compound with three octyl groups.
Tri-n-butylphosphine: The precursor to tributylphosphine oxide, which lacks the oxygen atom.
Uniqueness: this compound is unique due to its specific combination of butyl groups and the presence of the phosphine oxide functional group. This combination imparts distinct chemical properties, making it particularly useful in certain catalytic and synthetic applications .
Biological Activity
Tributylphosphine oxide (TBPO) is an organophosphorus compound with significant biological activity and diverse applications in chemistry and material science. Its unique properties stem from its ability to act as a ligand, forming complexes with various metals, and its reactivity in organic synthesis. This article delves into the biological activity of TBPO, highlighting its mechanisms of action, toxicity, and potential therapeutic applications based on recent research findings.
TBPO is derived from tributylphosphine through oxidation. It has the molecular formula and appears as a colorless to pale yellow liquid. The compound is characterized by a phosphorus atom bonded to an oxygen atom, which contributes to its reactivity and biological interactions.
Table 1: Comparison of this compound with Similar Compounds
Compound | Molecular Formula | Unique Features |
---|---|---|
This compound (TBPO) | C₁₂H₂₇OP | Forms stable complexes with lanthanides; used in catalysis |
Triphenylphosphine oxide | C₁₂H₁₅OP | More sterically hindered; widely used in organic synthesis |
Triethylphosphine oxide | C₆H₁₅OP | Smaller size; less sterically hindered than tributyl derivatives |
TBPO exhibits several biological activities that have been the subject of various studies:
- Toxicity : TBPO is recognized as a severe eye irritant and can cause burns upon contact. Studies have reported an intravenous lethal dose (LD50) of 320 mg/kg in mice, indicating significant toxicity that necessitates careful handling .
- Ligand Properties : TBPO acts as a ligand for transition metals, forming complexes that display luminescent properties. For instance, complexes with europium (Eu(III)) have shown potential for use in electroluminescent devices due to their efficient luminescence .
- Bioconjugation : TBPO has been explored for its role in bioconjugation reactions, such as the Staudinger ligation, which is essential for labeling biomolecules. This application highlights TBPO's utility in biochemical research and drug development .
Case Studies
- Electroluminescent Applications : A study published in Inorganic Chemistry investigated TBPO's role as a ligand in Eu(III) complexes. The researchers found that these complexes could serve as red dopants in light-emitting diodes (LEDs), showcasing TBPO's potential in optoelectronic applications .
- Toxicological Studies : Research has focused on the toxicological profile of TBPO, revealing its corrosive nature upon inhalation and skin contact. The compound's effects on cellular systems have prompted investigations into safer handling protocols and potential antidotes for exposure .
Catalysis
TBPO is utilized as a catalyst modifier in various chemical reactions, enhancing reaction rates and selectivity. Its effectiveness in the cobalt-catalyzed hydroformylation of alkenes has been noted, where it increases the yield of straight-chain aldehydes compared to branched-chain products .
Material Science
In material science, TBPO's ability to stabilize colloidal nanoparticles has been leveraged for synthesizing advanced materials. Its coordination chemistry allows for the formation of stable colloids that can be used in various applications, including drug delivery systems .
Chemical Reactions Analysis
Oxidation of Tributylphosphine to Tributylphosphine Oxide
Tributylphosphine (TBP) undergoes oxidation to form TBPO, a reaction observed in the presence of oxidizing agents such as oxygen or methylviologen (MV²⁺). Key findings include:
-
Reaction with Methylviologen : TBP reacts with MV²⁺ in acetonitrile under argon, producing the one-electron reduced MV⁺ and TBPO. The process involves single-electron transfer (SET) from TBP to MV²⁺, generating a TBP radical cation (TBP⁺), which subsequently reacts with alcohols or thiols (RXH) to form TBPO .
-
Kinetic Complexity : The reaction does not follow first-order kinetics due to competing pathways: ionic reaction of TBP⁺ with RXH and back electron transfer from MV⁺ to TBP⁺ .
Table 1: Key Reaction Conditions for TBP Oxidation
Reactants | Solvent | Temperature | Products | Key Observations |
---|---|---|---|---|
TBP, MV²⁺, RXH (ROH/RSH) | Acetonitrile | 50°C | TBPO, MV⁺ | Non-first-order kinetics; SET mechanism |
Stability in Sulfur-Transfer Reactions
TBPO exhibits notable inertness in sulfur-transfer reactions compared to its precursor, TBP:
-
Non-Reactivity with Triphenylphosphine : Heating TBPO with triphenylphosphine (TPP) at 267°C for 2 hours resulted in no reaction, contrasting with TBP, which readily accepts sulfur from triphenylphosphine sulfide (TPPS) to form tributylphosphine sulfide (TBPS) .
-
Thermal Stability : TBPO remains stable under high-temperature conditions (up to 200°C) in solvents like p-xylene, where analogous sulfur-transfer reactions involving TBP proceed quantitatively .
Table 2: Reactivity Comparison in Sulfur-Transfer Reactions
Phosphine Compound | Reactivity with TPPS (200°C) | Product |
---|---|---|
TBPO | No reaction | – |
TBP | Quantitative reaction | TBPS, TPP |
Ionic and Radical Pathways in TBPO Formation
The oxidation of TBP to TBPO involves competing ionic and radical mechanisms:
-
Radical Pathway : SET generates TBP⁺ and MV⁺. TBP⁺ reacts with RXH (e.g., alcohols/thiols) via ionic pathways to form TBPO .
-
Back Electron Transfer : MV⁺ can reduce TBP⁺, slowing TBPO formation. This dual pathway explains the observed kinetic complexity .
Comparative Reactivity with Related Phosphine Oxides
TBPO’s reactivity differs from smaller or bulkier phosphine oxides:
Properties
IUPAC Name |
1-dibutylphosphorylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZAKDODWSQONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061149 | |
Record name | Tributylphosphine oxide | |
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Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |
Record name | Tributylphosphine oxide | |
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CAS No. |
814-29-9 | |
Record name | Tributylphosphine oxide | |
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Record name | TRIBUTYLPHOSPHINE OXIDE | |
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Record name | TRIBUTYLPHOSPHINE OXIDE | |
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Record name | Phosphine oxide, tributyl- | |
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Record name | Tributylphosphine oxide | |
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Retrosynthesis Analysis
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